molecular formula C12H15BrClNO2 B3055269 (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-93-0

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3055269
CAS No.: 637020-93-0
M. Wt: 320.61
InChI Key: XQKUKSHCIVXCSU-YDALLXLXSA-N
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Description

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a 4-bromobenzyl substituent. Its stereochemistry is critical to its biological activity, with key configurations including (2S,4S) and (2S,4R) isomers depending on synthesis routes .

  • CAS Numbers:
    • (2S,4S)-isomer: 637020-86-1
    • (2S,4R)-isomer: 1049734-21-5
  • Molecular Formula: C₁₃H₁₅BrNO₂·HCl
  • Molecular Weight: 320.61 g/mol
  • Storage: Sealed at 2–8°C .

This compound is used as an intermediate in pharmaceutical synthesis, leveraging its bromine atom for further functionalization. Its stereochemistry and substituent positioning influence receptor binding and metabolic stability .

Properties

IUPAC Name

(2S)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUKSHCIVXCSU-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661591
Record name 2-[(4-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-93-0
Record name 2-[(4-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine derivative.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Halogenated Benzyl Groups

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 1217610-34-8
  • Molecular Formula: C₁₂H₁₃Cl₂NO₂·HCl
  • Molecular Weight : 310.60 g/mol
  • Key Differences: Substituents: 2,4-Dichloro vs. 4-bromo. Chlorine’s higher electronegativity enhances electronic effects but reduces steric bulk compared to bromine. Stereochemistry: (S)-configuration at position 2, but lacks defined data on pyrrolidine ring substitution. Safety: No explicit hazard data, but chlorine substituents may alter toxicity profiles.
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • Substituent : 4-Methylbenzyl .
  • Applications: Likely used in less polarized environments due to reduced lipophilicity.

Stereochemical and Functional Group Modifications

(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
  • CAS: Not provided .
  • Key Features :
    • Substituents : Trifluoromethyl and pyridinyl groups increase lipophilicity (logP) and metabolic stability.
    • LCMS Data : m/z 531 [M-H]⁻; HPLC retention time: 0.88 minutes (indicative of rapid elution under specific conditions) .
    • Stereochemistry : (R)-configuration at position 2, altering spatial interactions compared to the (S)-enantiomer.

Comparative Data Table

Compound Substituent Configuration Molecular Weight (g/mol) Key Properties
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-Bromo (2S,4S)/(2S,4R) 320.61 Balanced lipophilicity; bromine enables cross-coupling reactions .
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2,4-Dichloro (S)-2 310.60 Enhanced electronic effects; potential for higher reactivity .
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-Methyl (2S,4R) ~280 (estimated) Improved solubility; reduced steric hindrance .
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester CF₃, pyridinyl (R)-2 531 (LCMS) High lipophilicity; suited for CNS-targeting applications .

Biological Activity

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological applications. This article summarizes its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Compound Overview

  • Chemical Structure : The compound features a pyrrolidine ring substituted with a bromobenzyl group and a carboxylic acid functional group, contributing to its unique biological properties. The molecular formula is C12H15BrClNO2C_{12}H_{15}BrClNO_2 .
  • Stereochemistry : The (S) configuration at the 2-position and the (4R) configuration at the 4-position are crucial for its biological interactions and efficacy .

The mechanism of action of this compound involves:

  • Binding Affinity : The bromobenzyl group enhances binding affinity to specific molecular targets, such as enzymes or receptors, while the pyrrolidine ring provides structural stability .
  • Electrostatic Interactions : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In experiments using A549 human lung adenocarcinoma cells, the compound exhibited cytotoxic effects, reducing cell viability significantly when compared to control treatments .
  • Comparison with Cisplatin : When tested alongside cisplatin, a standard chemotherapeutic agent, the compound's activity was noted to be comparable in certain contexts, suggesting potential as an alternative or adjunct treatment .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Screening Against Pathogens : It was evaluated against various Gram-positive and Gram-negative bacteria. However, results indicated limited antimicrobial activity against multidrug-resistant strains .
  • Mechanism Insights : The presence of the bromine atom in the structure may influence its interaction with bacterial targets, although further optimization is necessary to enhance its efficacy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
This compoundC12H15BrClNO2C_{12}H_{15}BrClNO_2Contains a bromobenzyl substituent
(S)-N-tert-butoxycarbonyl-4-bromobenzyl-pyrrolidineC13H18BrNO2C_{13}H_{18}BrNO_2Features a tert-butoxycarbonyl protecting group
(R)-N-benzylpyrrolidine-2-carboxylic acidC11H15NO2C_{11}H_{15}NO_2Lacks bromination and has different substituents

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study involving various pyrrolidine derivatives demonstrated that modifications in substituents significantly altered anticancer activity. The presence of electron-withdrawing groups like bromine was linked to enhanced cytotoxicity against cancer cells .
  • Antimicrobial Screening :
    • In another investigation, this compound was tested against clinically relevant pathogens. While it showed some inhibitory effects, it was less effective than other derivatives lacking the bromine substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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